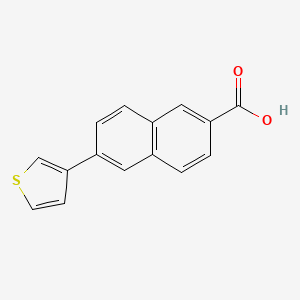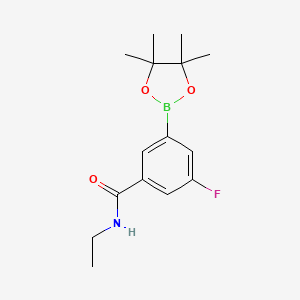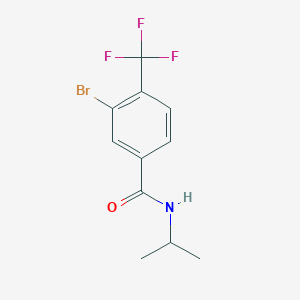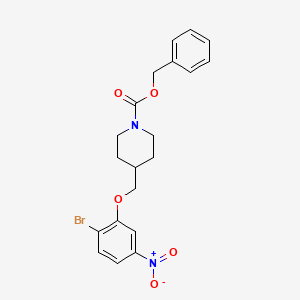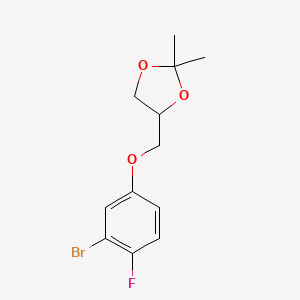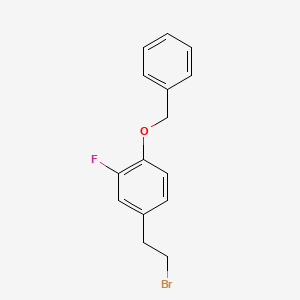
1-(Benzyloxy)-4-(2-bromoethyl)-2-fluorobenzene
描述
1-(Benzyloxy)-4-(2-bromoethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group, a bromoethyl group, and a fluorine atom attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-(2-bromoethyl)-2-fluorobenzene can be synthesized through a multi-step process. One common method involves the following steps:
Bromination: The starting material, 1-benzyloxy-2-fluorobenzene, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethyl group.
Alkylation: The intermediate product is then subjected to alkylation with ethylene oxide under basic conditions to form the final compound.
Industrial Production Methods: Industrial production of 1-benzyloxy-4-(2-bromo-ethyl)-2-fluoro-benzene typically involves large-scale bromination and alkylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-(Benzyloxy)-4-(2-bromoethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzyl ethers or amines.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 1-Benzyloxy-4-ethyl-2-fluoro-benzene.
科学研究应用
1-(Benzyloxy)-4-(2-bromoethyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 1-benzyloxy-4-(2-bromo-ethyl)-2-fluoro-benzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyloxy and fluoro groups can enhance the compound’s binding affinity and specificity towards certain targets, influencing biological pathways.
相似化合物的比较
1-Benzyloxy-4-(2-chloro-ethyl)-2-fluoro-benzene: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-Benzyloxy-4-(2-iodo-ethyl)-2-fluoro-benzene: Similar structure but with an iodoethyl group instead of a bromoethyl group.
1-Benzyloxy-4-(2-bromo-ethyl)-2-chloro-benzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 1-(Benzyloxy)-4-(2-bromoethyl)-2-fluorobenzene is unique due to the presence of both a bromoethyl group and a fluorine atom, which confer distinct reactivity and properties. The combination of these functional groups allows for specific interactions and transformations that are not possible with other similar compounds.
属性
IUPAC Name |
4-(2-bromoethyl)-2-fluoro-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUFRYMEMKTPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
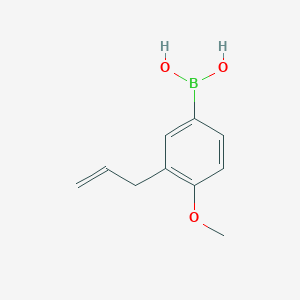
![Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate](/img/structure/B8121121.png)
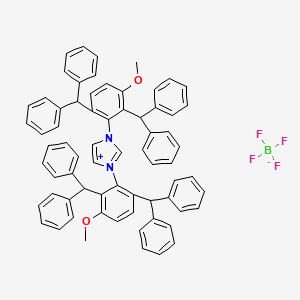
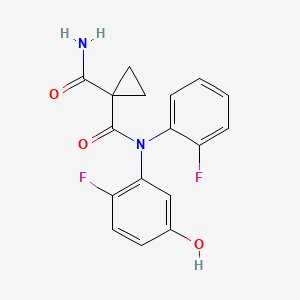

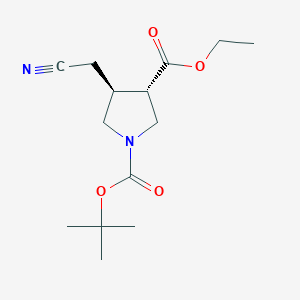
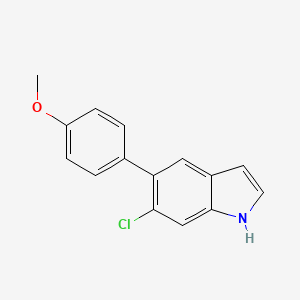
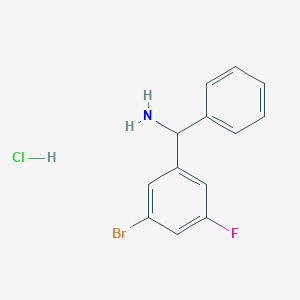
![4-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid](/img/structure/B8121159.png)
